1H-Isoindole-1,3(2H)-dione, 2,2'-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of multiple bromine atoms in its structure makes it particularly interesting for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] typically involves multi-step organic reactions. One common method includes the condensation of benzyl azides with α-aryldiazoesters under rhodium catalysis, followed by nucleophilic attack and tautomerization . Industrial production methods may involve high-throughput docking and optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce debrominated isoindole derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, such as Casein Kinase 2 (CK2). It binds competitively to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts various cellular pathways, leading to potential therapeutic effects in cancer and viral infections .
Comparison with Similar Compounds
Similar compounds include other tetrahalogeno-isoindole derivatives, such as:
- 4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl propanoic acid
- 4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl acetic acid
These compounds share similar structural features and inhibitory effects on protein kinases but differ in their specific halogen substitutions and side chains . The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] lies in its specific bromine substitutions, which may confer distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
CAS No. |
32588-74-2 |
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Molecular Formula |
C29H10Br8N2O4 |
Molecular Weight |
1089.6 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-[4-[[4-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H10Br8N2O4/c30-18-14-15(19(31)23(35)22(18)34)27(41)38(26(14)40)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)39-28(42)16-17(29(39)43)21(33)25(37)24(36)20(16)32/h1-8H,9H2 |
InChI Key |
RHFKNNBDKARGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br)N5C(=O)C6=C(C5=O)C(=C(C(=C6Br)Br)Br)Br |
Origin of Product |
United States |
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